molecular formula C9H19N B13335374 (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine

Cat. No.: B13335374
M. Wt: 141.25 g/mol
InChI Key: RMOFHVVHILINLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine typically involves the reaction of 3-methylpentan-2-amine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound can influence its binding affinity and specificity, making it a valuable tool in the study of enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is unique due to its combination of a hindered amine structure and an allyl group. This combination provides distinct reactivity and interaction profiles, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-methyl-N-prop-2-enylpentan-2-amine

InChI

InChI=1S/C9H19N/c1-5-7-10-9(4)8(3)6-2/h5,8-10H,1,6-7H2,2-4H3

InChI Key

RMOFHVVHILINLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC=C

Origin of Product

United States

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